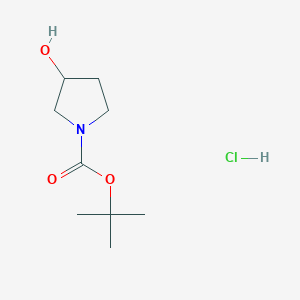![molecular formula C15H15N3 B13643071 (R)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine](/img/structure/B13643071.png)
(R)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine is a chiral compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to an ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with a halogenated phenyl derivative to form the intermediate compound.
Chiral Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or amides.
Reduction: Reduction reactions can be performed on the benzimidazole ring or the phenyl group to introduce additional functional groups.
Substitution: The phenyl and benzimidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows it to interact with proteins, which can be explored for therapeutic applications.
Medicine
Drug Development: The compound’s potential as a pharmacophore makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays due to its binding properties.
Industry
Material Science: The compound’s unique structure can be utilized in the development of new materials with specific properties.
Chemical Manufacturing: It can be employed in the synthesis of other industrial chemicals.
作用機序
The mechanism by which ®-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or proteins. The benzimidazole moiety is known for its ability to bind to various biological targets, while the chiral ethanamine group can enhance specificity and binding affinity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of protein-protein interactions.
類似化合物との比較
Similar Compounds
(S)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine: The racemic mixture, which contains both enantiomers.
Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.
Uniqueness
®-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine is unique due to its chiral nature and specific substitution pattern, which can result in distinct biological and chemical properties compared to its analogs.
特性
分子式 |
C15H15N3 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
1-[4-(benzimidazol-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C15H15N3/c1-11(16)12-6-8-13(9-7-12)18-10-17-14-4-2-3-5-15(14)18/h2-11H,16H2,1H3 |
InChIキー |
JWKQQHRYFAEGCX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)N2C=NC3=CC=CC=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)


![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643012.png)
![4-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13643023.png)









